molecular formula C13H16N4O2S B2635010 (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one CAS No. 1005616-15-8

(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2635010
CAS No.: 1005616-15-8
M. Wt: 292.36
InChI Key: STZYHHOWKMDFSY-XFFZJAGNSA-N
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Description

(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one (CAS 1005616-15-8) is a synthetic small molecule with a molecular formula of C13H16N4O2S and a molecular weight of 292.36 g/mol. This compound features a unique hybrid structure combining 1,3-dimethyl-1H-pyrazole and morpholinothiazol-4(5H)-one pharmacophores, a design strategy known to enhance biological activity in medicinal chemistry. The Z-configuration of the exocyclic double bond is a critical structural feature that can influence its binding affinity to biological targets. This compound is of significant interest in early-stage pharmacological research, particularly in the development of novel anti-infective and anticancer agents. Structurally similar (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives have demonstrated potent in vitro antibacterial activity against anaerobic bacteria like Streptococcus mutans (MIC value of 1 µg/mL) and have shown exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL, rivaling the potency of moxifloxacin and exceeding that of gatifloxacin and oxacillin . The morpholine substituent in its structure is a common feature in drugs and bioactive compounds, often employed to improve solubility and metabolic stability. Furthermore, the core thiazole and pyrazole scaffolds are widely investigated in oncology research. Thiazole-based compounds are frequently explored as potential antitumor agents, with some derivatives demonstrating significant in vitro GI50 values in the sub-micromolar to low micromolar range (e.g., 0.35-2.98 µM) against panels of human tumor cell lines . The integration of the pyrazole moiety, a privileged structure in drug discovery, further augments its research value, as pyrazole derivatives are known to exhibit a broad spectrum of activities including analgesic, antipyretic, and anti-inflammatory effects . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before any experimental use.

Properties

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-10(8-16(2)15-9)7-11-12(18)14-13(20-11)17-3-5-19-6-4-17/h7-8H,3-6H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYHHOWKMDFSY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-morpholinothiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have been extensively studied for their potential as anti-inflammatory , analgesic , and antitumor agents. The structural features of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one contribute to its bioactivity.

Synthesis and Structure

The synthesis of this compound involves the reaction of 1,3-dimethyl-1H-pyrazole with morpholinothiazole derivatives. The resulting compound exhibits a unique thiazole ring that enhances its pharmacological profile. The crystal structure analysis has shown significant intramolecular interactions that may influence its biological activity .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). These compounds induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and autophagy modulation .

Case Study: Biological Evaluation

In a study evaluating the biological activity of novel pyrazole derivatives, it was found that certain compounds exhibited IC50 values as low as 5.35 µM against HepG2 cells. This suggests that modifications in the pyrazole structure can enhance anti-tumor activity .

Anti-Inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This characteristic makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

Structure-Aactivity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the pharmacological properties of this compound. Studies indicate that modifications in the thiazole or pyrazole moieties can significantly influence the compound's potency and selectivity towards different biological targets.

Structural FeatureEffect on Activity
Presence of Thiazole RingEnhances anti-cancer activity
Substituents on PyrazoleModulate anti-inflammatory effects
Morpholine GroupImproves solubility and bioavailability

Mechanism of Action

The mechanism of action of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID (from Evidence) Substituents on Pyrazole Ring Thiazole/Thiazolidinone Modifications Key Structural Differences vs. Target Compound Hypothesized Impact
Target Compound 1,3-dimethyl 2-morpholino, (Z)-methylene Reference structure Balanced solubility and steric profile
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one 1,3-diphenyl Same as target Diphenyl groups replace dimethyl on pyrazole Increased lipophilicity; potential for π-π stacking but reduced metabolic stability
(Z)-5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one 5-chloro, 3-methyl, 1-phenyl Same as target Chlorine addition at pyrazole C5; phenyl at N1 Enhanced electrophilicity; possible halogen bonding with targets
(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-diphenyl 3-(2-phenylethyl), 2-thioxo (C=S) Thioxo replaces ketone; phenylethyl at C3 Higher electron density at C2; increased steric bulk
(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one 3-(3-fluoro-4-propoxyphenyl), 1-phenyl 3-heptyl, 2-thioxo Fluorine and propoxyphenyl on pyrazole; heptyl chain at C3 Enhanced lipophilicity and membrane permeability; potential prolonged half-life
(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one 3-(4-isopropoxyphenyl), 1-phenyl 3-(4-methoxybenzyl), 2-thioxo Methoxybenzyl at C3; isopropoxy on pyrazole Aromatic interactions via benzyl group; altered metabolic pathways

Structural and Functional Analysis:

Pyrazole Substitutions :

  • The target compound’s 1,3-dimethylpyrazole offers moderate steric hindrance and metabolic stability compared to bulkier groups like diphenyl () or halogenated aryl rings (). Chlorine in ’s compound may improve target binding via halogen bonds but could reduce solubility .
  • Electron-donating groups (e.g., isopropoxy in ) may stabilize charge interactions, while electron-withdrawing groups (e.g., fluorine in ) could enhance reactivity .

The morpholine group in the target compound likely improves aqueous solubility compared to nonpolar substituents like heptyl () or benzyl () .

Stereochemical Considerations :

  • All analogs retain the (Z)-configuration at the methylene bridge, crucial for maintaining planar geometry and optimal interactions with hydrophobic pockets in biological targets .

Computational and Experimental Insights:

  • Tools like AutoDock Vina () and Multiwfn () could predict binding affinities and electronic properties. For example, the morpholine group’s polarity may favor interactions with polar residues in enzyme active sites, whereas thioxo groups might engage in sulfur-mediated interactions .

Biological Activity

The compound (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of the target compound typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and morpholinothiazol derivatives. The resulting structure can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Formula

The molecular formula for the compound is C12H14N4OSC_{12}H_{14}N_4OS. The presence of the pyrazole and thiazole rings contributes to its unique chemical properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial activity. For instance, research indicates that derivatives similar to our target compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of pyrazole-containing compounds are attributed to their ability to scavenge free radicals. Studies suggest that these compounds can enhance the body's defense against oxidative stress, which is linked to various diseases .

Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with a pyrazole ring exhibited enhanced activity against E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of thiazole-pyrazole hybrids on human cancer cell lines. The study revealed that these compounds could effectively inhibit cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use ethanol as a solvent under reflux conditions (2–10 hours) with equimolar ratios of precursors like 3,5-diaryl-4,5-dihydro-1Н-pyrazole and thiazolidinone derivatives. Post-synthesis, purify via recrystallization using DMF–EtOH (1:1) to remove impurities .
  • For intermediates, consider chlorination of hydroxyl precursors (e.g., (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone) using POCl₃ or SOCl₂, monitored via TLC or GC-MS to minimize side products .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Employ 1H/13C NMR to confirm substitution patterns and isomer configuration (Z/E). For crystallographic analysis, use X-ray diffraction (e.g., Bruker APEXII diffractometer) with SHELX software for refinement. Monoclinic systems (space group P21/n) are common for pyrazolone derivatives .
  • Validate hydrogen bonding and π-π stacking interactions via IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) and NOESY NMR to distinguish Z-isomers .

Q. How can regioselectivity challenges in pyrazole ring substitutions be addressed?

Methodological Answer:

  • Use steric directing groups (e.g., methyl at pyrazole N1/N3) to control substitution sites. Optimize reaction temperature (e.g., 80–100°C) and catalysts (e.g., NaOAc in glacial acetic acid) to favor kinetically controlled products .

Q. What purification techniques are effective post-synthesis?

Methodological Answer:

  • Recrystallize crude products in polar aprotic solvents (DMF or DMSO) mixed with ethanol. For complex mixtures, use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s binding affinity to inflammatory targets (e.g., COX-2)?

Methodological Answer:

  • Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (compound) and receptor (target protein) using PyMOL for hydrogen atom addition and Gasteiger charges. Set grid box dimensions (20×20×20 Å) centered on the active site. Validate docking poses via RMSD clustering and compare binding energies (ΔG) to known inhibitors .

Q. What computational tools analyze electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

  • Perform Multiwfn calculations to map electrostatic potential (ESP) surfaces, electron localization function (ELF), and Fukui indices. These identify nucleophilic/electrophilic regions critical for bioactivity. Compare HOMO-LUMO gaps (DFT/B3LYP/6-311+G(d,p)) to assess reactivity .

Q. How to resolve contradictions in reaction yields from alternative synthetic routes?

Methodological Answer:

  • Conduct mechanistic studies (e.g., isotopic labeling or intermediate trapping) to identify rate-limiting steps. For example, compare direct acylation vs. chlorination-acylation pathways using GC-MS to track byproducts like o-acylated isomers .

Q. What in vitro models evaluate anti-inflammatory mechanisms?

Methodological Answer:

  • Use RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Assess COX-2 inhibition via Western blot or enzymatic assays (IC₅₀ values). Validate selectivity by testing against COX-1 .

Q. How to perform molecular dynamics (MD) simulations to study stability in biological environments?

Methodological Answer:

  • Run GROMACS simulations with CHARMM36 force field. Solvate the compound in a TIP3P water box, equilibrate at 310 K/1 atm, and analyze RMSD/RMSF over 100 ns. Identify stable binding conformations and solvent accessibility .

Q. How to confirm the Z-isomer configuration experimentally?

Methodological Answer:

  • Use X-ray crystallography to resolve the double-bond geometry (C5-methylene orientation). Alternatively, apply NOESY NMR to detect through-space correlations between the pyrazole methyl groups and morpholine protons .

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